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Introduction
The α-arylation of carbonyl compounds is a fundamental transformation in organic synthesis,

providing access to a wide array of valuable building blocks for pharmaceuticals, natural

products, and agrochemicals.[1][2][3] Diaryliodonium salts have emerged as powerful, non-

toxic, and stable arylating agents for this purpose, offering a mild and often transition-metal-free

alternative to traditional cross-coupling methods.[1][2][3][4] These hypervalent iodine reagents

exhibit high electrophilicity, enabling the efficient arylation of a broad range of carbonyl

derivatives, including ketones, esters, amides, and silyl enol ethers.[1][2][4] This document

provides an overview of diphenyliodonium-mediated α-arylation, including key mechanistic

insights, tabulated data for various substrates, and detailed experimental protocols.

Mechanistic Overview
The mechanism of diphenyliodonium-mediated α-arylation of carbonyl compounds can

proceed through different pathways depending on the reaction conditions and the presence of

catalysts.

Transition-Metal-Free Pathway: In the absence of a metal catalyst, the reaction is generally

believed to proceed via a nucleophilic attack of the enolate on the iodonium salt. This forms a
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T-shaped iodine(III) intermediate. Subsequent reductive elimination transfers one of the aryl

groups to the α-position of the carbonyl compound, regenerating a molecule of aryl iodide.[2]

Computational studies suggest that the reaction can proceed through either an oxygen-iodine

or a carbon-iodine bonded isomer, with the former often favored.[1]

Copper-Catalyzed Pathway: In the presence of a copper catalyst, the mechanism often

involves an oxidative addition of the diaryliodonium salt to a Cu(I) species, generating a highly

electrophilic Cu(III) intermediate. This intermediate is then attacked by the enolate or silyl enol

ether, followed by reductive elimination to afford the α-arylated product and regenerate the

Cu(I) catalyst.[1]

Below is a generalized diagram illustrating the proposed transition-metal-free mechanistic

pathway.
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Caption: Proposed mechanism for the transition-metal-free α-arylation.

Experimental Data Summary
The following tables summarize the reaction conditions and yields for the α-arylation of various

carbonyl compounds using diphenyliodonium salts.

Table 1: α-Arylation of Ketones
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Entry
Ketone
Substr
ate

Arylati
ng
Agent

Base/C
atalyst

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

Refere
nce

1

1,3-

Indandi

one

Diphen

yliodoni

um

bromide

t-BuOK t-BuOH Reflux N/A
Modera

te
[4]

2
Cyclohe

xanone

Diphen

yliodoni

um

triflate

LiHMD

S /

CuCN

THF RT 2-3 75 [5]

3

α-

Nitrocyc

lohexan

one

Diphen

yliodoni

um

triflate

t-BuOK THF RT 0.5 76 [1][6]

4

4-

Substitu

ted

Cyclohe

xanone

s

Diphen

yliodoni

um

triflate

Simpkin

s' base
Toluene

-78 to

RT
N/A 60-85 [4]

Table 2: α-Arylation of Esters and Amides
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Entry
Substr
ate

Arylati
ng
Agent

Base/C
atalyst

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

Refere
nce

1

Ethyl

Acetoac

etate

Diphen

yliodoni

um

chloride

t-BuOK t-BuOH Reflux N/A 28-70 [1]

2

2-

Substitu

ted

Cyanoa

cetates

Diphen

yliodoni

um

triflate

N/A N/A N/A N/A Good [1]

3

α,α-

Difluoro

-β-

ketoest

ers

Diphen

yliodoni

um

salts

None N/A N/A N/A N/A [4]

Table 3: α-Arylation of Silyl Enol Ethers
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Entry

Silyl
Enol
Ether
Substr
ate

Arylati
ng
Agent

Cataly
st

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

Refere
nce

1

1-

(Trimet

hylsilylo

xy)cyclo

hexene

Fluorina

ted

dipheny

liodoniu

m salts

None CH₂Cl₂ RT N/A 20-88 [1][4]

2

Arylketo

ne-

derived

silyl

enol

ethers

Diphen

yliodoni

um

triflate

Cu(OTf)

₂
DCE 50 12 up to 95 [4]

Experimental Protocols
Protocol 1: Transition-Metal-Free α-Arylation of α-Nitro
Ketones
This protocol is adapted from the work of Zhang's research group for the synthesis of α-aryl-α-

nitro ketones.[1][6]

Materials:

α-Nitro ketone (1.0 equiv)

Diaryliodonium salt (1.2 equiv)

Potassium tert-butoxide (t-BuOK) (1.5 equiv)

Anhydrous tetrahydrofuran (THF)

Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

the α-nitro ketone and anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Slowly add potassium tert-butoxide to the solution and stir for 10-15 minutes at 0 °C.

Add the diaryliodonium salt in one portion.

Allow the reaction mixture to warm to room temperature and stir for the time indicated by

TLC analysis (typically 0.5-2 hours).

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Extract the mixture with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

α-aryl-α-nitro ketone.
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Caption: Experimental workflow for α-arylation of α-nitro ketones.
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Protocol 2: Copper-Catalyzed α-Arylation of Cyclic
Ketone Enolates
This protocol is based on the work of Ryan's research group.[1][5]

Materials:

Cyclic ketone (1.0 equiv)

Lithium hexamethyldisilazide (LiHMDS) (1.1 equiv)

Copper(I) cyanide (CuCN) (1.0 equiv)

Diphenyliodonium triflate (1.2 equiv)

Anhydrous tetrahydrofuran (THF)

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve the cyclic ketone in anhydrous

THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Add LiHMDS dropwise and stir the mixture at -78 °C for 1 hour to form the lithium enolate.

In a separate flask, suspend CuCN and diphenyliodonium triflate in anhydrous THF.

Transfer the enolate solution to the suspension of CuCN and the iodonium salt via cannula at

-78 °C.

Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

Quench the reaction with saturated aqueous NH₄Cl.

Extract the aqueous layer with diethyl ether (3 x 20 mL).
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Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium

sulfate (MgSO₄).

Filter and concentrate the solution in vacuo.

Purify the residue by flash column chromatography on silica gel.
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Caption: Workflow for Cu-catalyzed α-arylation of cyclic ketones.
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Conclusion
Diphenyliodonium-mediated α-arylation of carbonyl compounds is a versatile and powerful

method for the synthesis of α-aryl carbonyl motifs. The reaction proceeds under mild conditions

and tolerates a wide range of functional groups. Both transition-metal-free and metal-catalyzed

protocols are available, providing flexibility for different synthetic challenges. The

straightforward experimental procedures and the commercial availability of many

diaryliodonium salts make this methodology highly attractive for applications in academic

research and industrial drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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